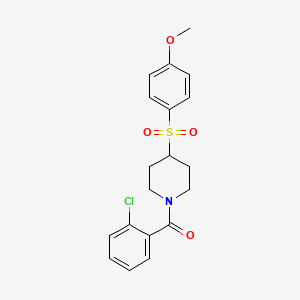
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its effects on the human body.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds involves multi-step reactions, including condensation and amidation processes, to explore their antimicrobial and potential therapeutic applications. For instance, compounds with similar structures have been synthesized for in vitro antibacterial and antifungal activities, with some showing promising results against pathogenic strains (Mallesha & Mohana, 2014) (Mallesha & Mohana, 2014).
- Structural and crystallographic studies have been conducted to understand the molecular configuration and intermolecular interactions of such compounds. The analysis includes X-ray diffraction studies revealing details about molecular conformations and bonding (Revathi et al., 2015) (Revathi et al., 2015).
Biological Activities and Applications
- Research into the biological activities of chemically related compounds has shown various degrees of antimicrobial, antitubercular, and antiviral activities. This includes studies on their inhibition effects against specific bacterial and fungal strains, offering insights into potential therapeutic applications (Patel, Agravat, & Shaikh, 2011) (Patel, Agravat, & Shaikh, 2011).
- Antituberculosis and anticancer studies for compounds with similar structures have been conducted, indicating some compounds exhibit significant activities against these diseases, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014) (Mallikarjuna, Padmashali, & Sandeep, 2014).
properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCPIVNFAWEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
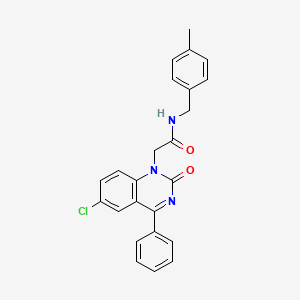
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)
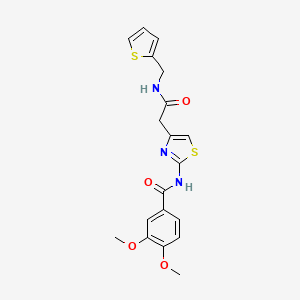

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)
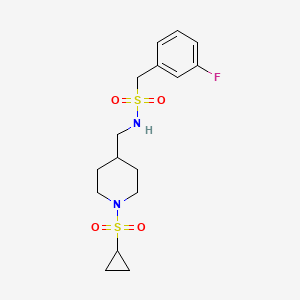
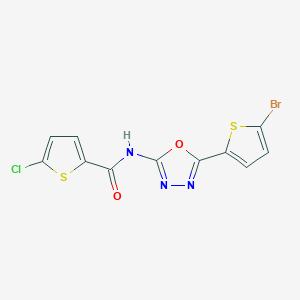

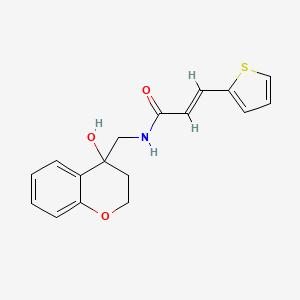
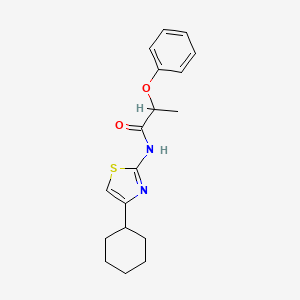

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)